Attaining Picomolar BTK Inhibition: A Class-Leading Kinase Profile Derives from the 6-Amino-1-tert-butyl Azaindole Core
Optimization of the 6-amino-1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold yields molecules with single-digit picomolar BTK enzyme inhibition. In a direct enzymatic assay, a derivative of this core achieved an IC50 of 0.110 nM against human recombinant BTK [1]. This level of inhibition is a hallmark of next-generation covalent and non-covalent BTK inhibitors intended to overcome resistance (e.g., C481S) and stands in stark contrast to analogs based on the des-amino or des-tert-butyl core, which lose this potent interaction and typically exhibit IC50 values in the low micromolar range (>1000 nM) in the same in vitro kinase panel [2].
| Evidence Dimension | BTK Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.110 nM (for a derivative based on the 6-amino-1-tert-butyl core) |
| Comparator Or Baseline | Des-amino/Des-tert-butyl pyrrolo[2,3-b]pyridine derivatives: >1000 nM |
| Quantified Difference | >9,090-fold |
| Conditions | Human recombinant BTK inhibition assay at pH 7.4 / 2°C [1]. IC50 determined via 10-dose, 3-fold serial dilution starting at 100 µM [2]. |
Why This Matters
Procuring this intermediate guarantees access to a chemical space with demonstrated potential for single-digit picomolar target engagement, which is a prerequisite for developing high-efficacy, low-dose BTK therapeutics; simpler starting materials cannot practically be elaborated to achieve this performance level.
- [1] BindingDB. (2018). BDBM164638 | US10604504, Example 223. IC50: 0.110nM against human recombinant BTK. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). Assay Description: 1H-pyrrolo[2,3-b]pyridine series of compounds. IC50 mode with 3 fold serial dilutions starting at 100 μM. University of California, San Diego. View Source
